

Application Notes and Protocols for LTURM 36 in PI3K Delta Activity Assays

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Compound of Interest

Compound Name: Lturm 36

Cat. No.: B15579307

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Audience: Researchers, scientists, and drug development professionals.

Introduction

LTURM 36 is a potent inhibitor of Phosphoinositide 3-kinase delta (PI3K δ), a key enzyme in the PI3K/AKT/mTOR signaling pathway.[1][2] Dysregulation of this pathway is frequently implicated in various cancers, making PI3K δ a compelling target for therapeutic intervention.[3][4] **LTURM 36** demonstrates notable selectivity for PI3K δ , exhibiting potential for use in anticancer research.[1][2] These application notes provide detailed protocols for utilizing **LTURM 36** in a PI3K δ activity assay, enabling researchers to accurately determine its inhibitory effects.

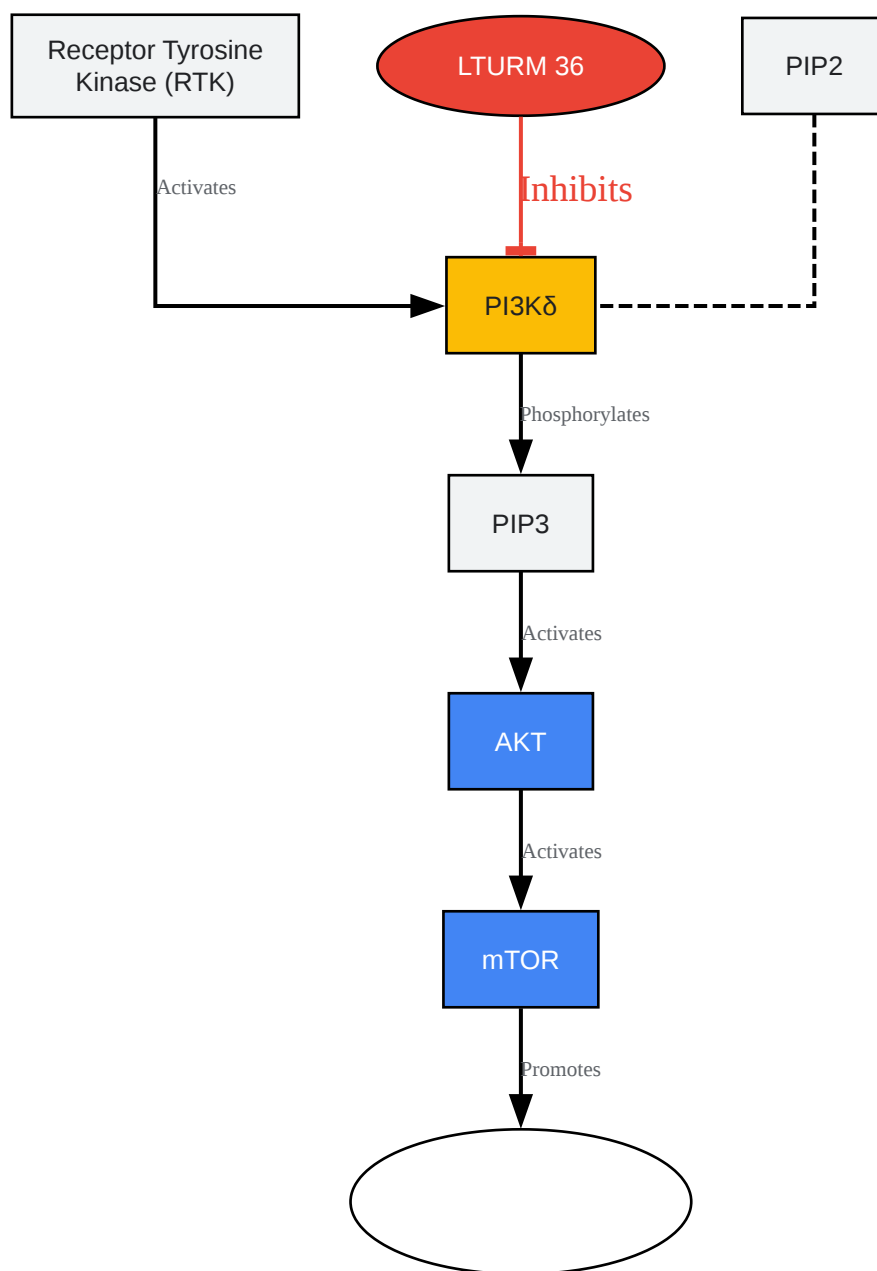
Mechanism of Action

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides.[5] The delta isoform (PI3K δ) is predominantly expressed in leukocytes and plays a crucial role in immune cell signaling, proliferation, and survival.[3][6] In certain cancers, PI3K δ is overexpressed and contributes to tumor growth and survival.[3] **LTURM 36** acts as an inhibitor of PI3K δ , thereby blocking the downstream signaling cascade.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate

phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, including mTOR, which in turn promotes protein synthesis and cell growth. Inhibition of PI3K δ by **LTURM 36** disrupts this cascade, leading to a reduction in cell proliferation and survival.



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Figure 1: PI3K/AKT/mTOR signaling pathway with **LTURM 36** inhibition.

Data Presentation

The inhibitory activity of **LTURM 36** against PI3K isoforms is summarized in the table below. The half-maximal inhibitory concentration (IC₅₀) is a measure of the inhibitor's potency.

| Compound | Target | IC ₅₀ (μM) |
|----------|--------|-----------------------|
| LTURM 36 | PI3Kδ | 0.64 |
| LTURM 36 | PI3Kβ | 5.0 |

Data sourced from MedChemExpress and R&D Systems.[\[1\]](#)[\[2\]](#)

Experimental Protocols

PI3Kδ Activity Assay (ADP-Glo™ Kinase Assay)

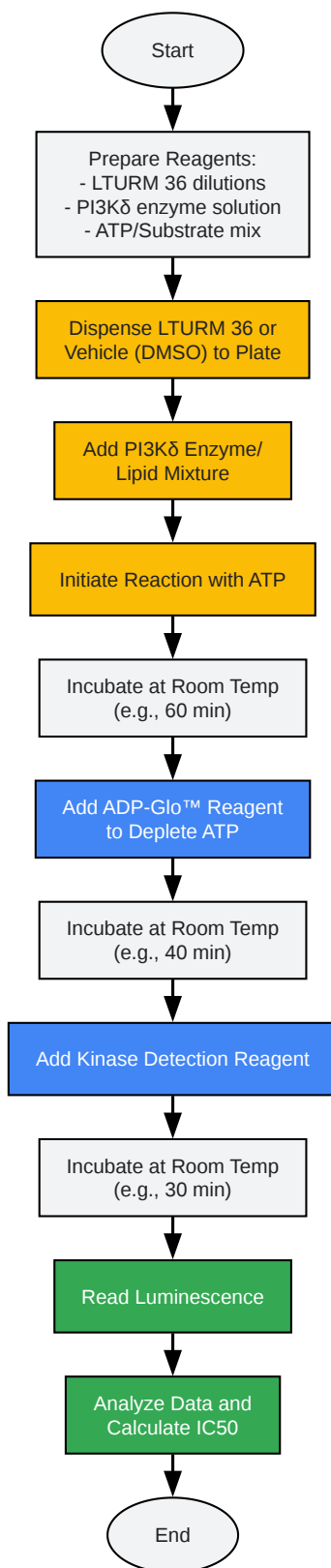
This protocol is adapted from commercially available ADP-Glo™ Kinase Assays and is suitable for determining the IC₅₀ of **LTURM 36** for PI3Kδ.[\[5\]](#)[\[6\]](#) The assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

- Recombinant human PI3Kδ (p110δ/p85α)
- PI3K Lipid Substrate (e.g., PIP2)
- ATP
- **LTURM 36**
- PI3K Kinase Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl₂; 0.025mg/ml BSA)[\[6\]](#)
- ADP-Glo™ Reagent
- Kinase Detection Reagent

- White, opaque 384-well plates
- Plate reader capable of luminescence detection

Experimental Workflow



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Figure 2: Experimental workflow for the PI3K δ activity assay.

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **LTURM 36** in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions made in kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <0.5%) to avoid affecting enzyme activity.^[5]
- **Assay Plate Setup:**
 - Add 1 µL of each **LTURM 36** dilution or vehicle (DMSO) to the wells of a 384-well plate.
 - Include control wells: "no enzyme" (for background) and "vehicle" (for 100% activity).
- **Kinase Reaction:**
 - Prepare a master mix of PI3Kδ enzyme and lipid substrate in PI3K Kinase Buffer.
 - Add 4 µL of the enzyme/lipid mixture to each well.
 - Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
 - Prepare an ATP solution in water.
 - Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the K_m for the enzyme.
 - Incubate the plate for 60 minutes at room temperature.
- **Signal Detection:**
 - Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
 - Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

- Incubate for 30 minutes at room temperature, protected from light.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Subtract the "no enzyme" background from all other readings.
 - Normalize the data to the "vehicle" control (100% activity).
 - Plot the normalized activity against the logarithm of the **LTURM 36** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based PI3K Pathway Activity Assay

To assess the effect of **LTURM 36** on the PI3K pathway in a cellular context, the phosphorylation status of downstream targets like AKT can be measured.

Materials:

- Cancer cell line with active PI3K signaling (e.g., Jurkat cells)
- Cell culture medium and supplements
- **LTURM 36**
- Lysis buffer
- Phospho-specific antibodies (e.g., anti-phospho-Akt (Ser473)) and total protein antibodies (e.g., anti-Akt)
- Western blotting or ELISA reagents

Procedure:

- Cell Culture and Treatment:
 - Culture cells to the desired confluency.

- Treat cells with various concentrations of **LTURM 36** or vehicle (DMSO) for a specified time (e.g., 2-24 hours).
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates.^[7]
- Detection of Protein Phosphorylation:
 - Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-Akt and total Akt. Use appropriate secondary antibodies for detection.
 - ELISA: Use a sandwich ELISA kit to quantify the levels of phospho-Akt and total Akt in the cell lysates.
- Data Analysis:
 - Quantify the band intensities (Western blot) or absorbance values (ELISA).
 - Normalize the phospho-protein signal to the total protein signal for each sample.
 - Plot the normalized phospho-protein levels against the **LTURM 36** concentration to determine the cellular potency.

Disclaimer: This product is for research use only and is not intended for human use. We do not sell to patients.^{[1][8]} Researchers should handle **LTURM 36** according to standard laboratory safety procedures. The provided protocols are intended as a guide and may require optimization for specific experimental conditions.

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